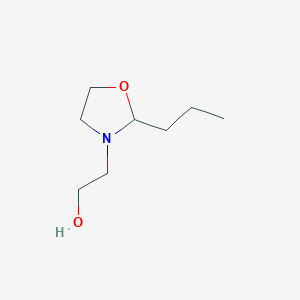

2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol

Description

Properties

CAS No. |

17816-77-2 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(2-propyl-1,3-oxazolidin-3-yl)ethanol |

InChI |

InChI=1S/C8H17NO2/c1-2-3-8-9(4-6-10)5-7-11-8/h8,10H,2-7H2,1H3 |

InChI Key |

VCDQZZAJXYMRHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1N(CCO1)CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of oxazolidine derivatives like this compound typically involves the cyclization of amino alcohols with aldehydes or ketones. The key step is the intramolecular nucleophilic attack of the amino group on a carbonyl carbon, followed by ring closure to form the oxazolidine ring.

One-Pot Regioselective Synthesis from 2-Amino-1,3-propandiol (Serinol)

A highly efficient and environmentally friendly one-pot synthesis method has been reported for oxazolidine derivatives from serinol (2-amino-1,3-propandiol) and appropriate aldehydes or ketones. This method proceeds under solvent-free and catalyst-free conditions, which significantly reduces environmental impact and simplifies purification processes.

- Reaction conditions: Mixing serinol with aldehydes or ketones at room temperature without solvents or catalysts.

- Selectivity: Aromatic or sterically hindered carbonyl compounds tend to form imines, while less hindered aldehydes or ketones yield oxazolidines selectively.

- Yield: High yields are obtained, with regioselectivity controlled by the nature of the carbonyl compound.

This approach was detailed in a 2020 study published in ACS Sustainable Chemistry & Engineering, demonstrating its applicability for large-scale synthesis and use in rubber cross-linking applications.

Base-Promoted Cyclization Using Carbamates and Acetoxypropane Derivatives

Another method involves reacting carbamates with (S)-acetamidoacetoxypropane derivatives in the presence of strong bases and lithium cations to form oxazolidinylmethylacetamides, which are closely related compounds.

- Bases used: Alkoxide bases such as t-amylate or t-butoxide, lithium diisopropylamide, lithium hexamethyldisilazide, and others with conjugate acid pK_DMSO > 12.

- Solvents: Typically tetrahydrofuran (THF) or methylene chloride.

- Process: The carbamate is deprotonated by the base, followed by nucleophilic substitution with the acetoxypropane derivative, leading to ring closure.

- Example: The preparation of (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide followed by reaction with lithium t-butoxide and subsequent addition of methanol and acetic acid to yield the oxazolidine derivative.

This method is well-documented in US patent US7087784B2 and offers a robust synthetic route with moderate to good yields (e.g., 72.9% yield reported for a related oxazolidine compound).

Extraction and Purification Techniques

Following synthesis, the product is typically purified by:

- Liquid-liquid extraction using ethyl acetate and aqueous washes (e.g., potassium carbonate solution).

- Drying over magnesium sulfate.

- Concentration under reduced pressure.

- Crystallization or precipitation by cooling and addition of non-polar solvents such as isooctane or toluene.

- Filtration and drying under nitrogen stream.

These steps ensure high purity and good recovery of the target oxazolidine compound.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| One-Pot Solvent- and Catalyst-Free (Serinol + Aldehydes/Ketones) | Serinol, aldehydes/ketones, no solvent/catalyst | Environmentally friendly, high regioselectivity, simple | Limited to less hindered carbonyls for oxazolidines | High (not quantified) |

| Base-Promoted Cyclization (Carbamate + Acetoxypropane) | Carbamate, (S)-acetamidoacetoxypropane, strong base (e.g., t-butoxide), THF | Robust, well-studied, good yields | Requires strong bases, multiple steps, sensitive to moisture | ~70-75% |

Research Findings and Mechanistic Insights

- The one-pot synthesis exploits the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon to form the oxazolidine ring without external catalysts, which is supported by quantum mechanical calculations confirming the regioselectivity and stability of the oxazolidine products.

- The base-promoted method relies on strong bases to deprotonate carbamates, facilitating nucleophilic substitution and ring closure. The presence of lithium cations stabilizes intermediates, enhancing reaction efficiency.

- Both methods highlight the importance of controlling steric and electronic factors of the carbonyl compounds to achieve selective oxazolidine formation.

Data Table: Representative Experimental Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The oxazolidine ring can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

Reduction: The major product is an amine.

Substitution: The major products are halides or alkylated derivatives.

Scientific Research Applications

2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound’s ability to undergo various chemical reactions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol with key analogs, emphasizing structural features, physicochemical properties, and functional applications.

2-(1,3-Oxazolidin-3-yl)ethanol

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Key Properties: Boiling Point: 206.8°C at 760 mmHg Density: 1.106 g/cm³ Solubility: Likely polar-solvent soluble due to the ethanol moiety .

- Applications : Serves as a precursor for functionalized oxazolidines; its unsubstituted oxazolidine ring allows for nucleophilic modifications at the 2-position .

- Contrast : The absence of a propyl group reduces steric hindrance, making it more reactive toward electrophiles compared to the target compound.

Bis(2-(2-Isopropyl-1,3-oxazolidin-3-yl)ethyl) Hexane-1,6-diylbiscarbamate

- Molecular Formula : C₂₄H₄₆N₄O₆

- Molecular Weight : 486.65 g/mol

- Key Properties :

- Applications : Likely used as a crosslinking agent or hardener in polyurethane or epoxy systems.

- Contrast : The carbamate functional groups and larger molecular structure differentiate it from the target compound, which lacks polymerizable termini.

3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Key Properties :

- Applications : Utilized in stereocontrolled syntheses due to its rigid chiral environment.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Molecular Formula : C₁₈H₃₀O₃

- Molecular Weight : 294.43 g/mol

- Key Properties: Phenolic ether backbone increases hydrophobicity.

- Applications : Surfactant or emulsifier in industrial formulations.

- Contrast : The absence of an oxazolidine ring and presence of a bulky tert-octyl group limit its utility in chiral syntheses compared to the target compound.

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : Oxazolidines with alkyl substituents (e.g., propyl or isopropyl) exhibit enhanced stability toward nucleophilic attack compared to unsubstituted derivatives, as the alkyl groups sterically shield the ring .

- Solubility: The ethanol moiety in the target compound improves aqueous solubility relative to purely hydrocarbon-substituted oxazolidines (e.g., 3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine) .

- Synthetic Utility : Oxazolidines are pivotal in dynamic kinetic resolutions, where their ring-opening and re-closing mechanisms enable enantiomer enrichment .

Biological Activity

2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol is a compound belonging to the oxazolidine family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the oxazolidine ring contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that oxazolidine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Certain oxazolidine compounds have demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Studies have reported that oxazolidines can act as effective antimicrobial agents. The mechanism often involves inhibiting bacterial protein synthesis. For instance, a derivative of the oxazolidine class was found to inhibit the growth of Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. The following table summarizes some key findings related to its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.28 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 8.107 | Inhibition of ERK1/2 signaling pathway |

| A549 (Lung Cancer) | 10.79 | Cell cycle arrest in G1 phase |

These findings suggest that this compound may induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .

Case Studies

Several case studies have highlighted the biological activity of oxazolidine derivatives:

- Study on MCF-7 Cells : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than standard chemotherapeutics like doxorubicin .

- HepG2 Cells : Another investigation revealed that specific modifications to the oxazolidine structure could enhance cytotoxic effects against HepG2 liver cancer cells, suggesting a structure-activity relationship that warrants further exploration .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : By targeting bacterial ribosomes, leading to antimicrobial effects.

- Induction of Apoptosis : In cancer cells through caspase activation and modulation of signaling pathways such as ERK1/2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.